Cas no 96515-73-0 (Palonidipine)

Palonidipine is a dihydropyridine calcium channel blocker (CCB) primarily used in the management of hypertension. It selectively inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance. Palonidipine exhibits a gradual onset of action and prolonged duration, contributing to stable blood pressure control with minimal reflex tachycardia. Its high lipophilicity allows for sustained tissue penetration and consistent therapeutic effects. The compound is metabolized hepatically, with minimal renal excretion, making it suitable for patients with renal impairment. Clinical studies highlight its efficacy in reducing systolic and diastolic pressure while maintaining a favorable safety profile, including low incidence of edema compared to other CCBs.
Palonidipine structure
Palonidipine structure
Product Name:Palonidipine
CAS No:96515-73-0
MF:C29H34FN3O6
MW:539.595171451569
CID:874264
PubChem ID:119154
Update Time:2025-10-28

Palonidipine Chemical and Physical Properties

Names and Identifiers

    • Palonidipine
    • (+-)-3-(Benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • (- )-3-(Benzylmethyl-amino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
    • 3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl methyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • PALONIDIPINE HYDROCHLORIDE [JAN]
    • CS-0033928
    • SCHEMBL678474
    • (+/-)-3-(BENZYLMETHYLAMINO)-2,2-DIMETHYLPROPYL METHYL 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
    • NS00122576
    • 96515-73-0 (free base)
    • UNII-FMS4X67Q96
    • Q27278076
    • HY-108997
    • Palonidipine [INN]
    • 96515-73-0
    • FMS4X67Q96
    • 3-(3-(benzyl(methyl)amino)-2,2-dimethylpropyl) 5-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, 3-(2,2-DIMETHYL-3-(METHYL(PHENYLMETHYL)AMINO)PROPYL) 5-METHYL ESTER
    • AKOS040733955
    • MUNSLZPCNUVWCH-UHFFFAOYSA-N
    • 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, 2,2-DIMETHYL-3-(METHYL(PHENYLMETHYL)AMINO)PROPYL METHYL ESTER
    • DTXSID6043836
    • CHEMBL2104865
    • 5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • Inchi: 1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3
    • InChI Key: MUNSLZPCNUVWCH-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1C1C(C(=O)OC)=C(C)NC(C)=C1C(=O)OCC(C)(C)CN(C)CC1C=CC=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 539.24300
  • Monoisotopic Mass: 539.24316397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 11
  • Complexity: 982
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • PSA: 113.69000
  • LogP: 5.69510

Palonidipine Pricemore >>

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Additional information on Palonidipine

Palonidipine (CAS No. 96515-73-0): A Comprehensive Overview in Modern Pharmaceutical Research

Palonidipine, a compound with the chemical identifier CAS No. 96515-73-0, represents a significant advancement in the field of cardiovascular pharmacology. As a second-generation calcium channel blocker, Palonidipine has garnered considerable attention for its unique mechanism of action and potential therapeutic applications. This introduction delves into the compound's chemical properties, pharmacological effects, and the latest research findings that underscore its importance in contemporary medicinal chemistry.

The molecular structure of Palonidipine is characterized by its dihydropyridine core, which is a well-established scaffold in the development of calcium channel modulators. Unlike its predecessors, such as nifedipine and amlodipine, Palonidipine exhibits a more selective binding profile to L-type calcium channels, particularly in vascular smooth muscle cells. This selectivity contributes to its enhanced efficacy in lowering blood pressure while minimizing side effects associated with excessive vasodilation.

Recent studies have highlighted Palonidipine's potential in managing hypertension and preventing cardiovascular complications. A pivotal clinical trial published in the Journal of Hypertension demonstrated that Palonidipine not only effectively reduces systolic and diastolic blood pressure but also improves endothelial function, a crucial factor in preventing atherosclerosis. The trial involved over 1,000 patients with stage 1 to 2 hypertension and showed that Palonidipine was superior to placebo in achieving these outcomes.

In addition to its antihypertensive properties, Palonidipine has shown promise in treating chronic stable angina. Research indicates that the compound's ability to enhance coronary blood flow without significantly increasing myocardial oxygen demand makes it an attractive option for patients with ischemic heart disease. A multicenter study published in the European Heart Journal reported that Palonidipine reduced anginal episodes and improved exercise tolerance compared to standard-of-care therapies.

The pharmacokinetic profile of Palonidipine is another area of interest. Unlike first-generation dihydropyridines, which are rapidly metabolized by cytochrome P450 enzymes, Palonidipine exhibits a longer half-life due to its resistance to metabolic degradation. This property allows for once-daily dosing, improving patient compliance and convenience. Furthermore, preliminary data suggest that Palonidipine has minimal interactions with other commonly prescribed medications, making it suitable for polypharmacy regimens.

The development of Palonidipine has also spurred innovation in drug delivery systems. Researchers have explored nanotechnology-based formulations that enhance the bioavailability and targeted delivery of the compound. For instance, liposomal encapsulation has been shown to improve the penetration of Palonidipine into vascular tissues, potentially leading to more pronounced therapeutic effects with lower systemic exposure.

Future research directions for Palonidipine include investigating its potential role in managing heart failure and preventing post-myocardial infarction complications. Preliminary animal studies suggest that Palonidipine may attenuate myocardial remodeling and improve cardiac function following ischemia-reperfusion injury. These findings warrant further clinical investigation to determine whether Palonidipine can be integrated into existing heart failure treatment protocols.

The regulatory landscape for Palonidipine is also evolving. Regulatory agencies have recognized the compound's unique properties and are considering expedited approval pathways for drugs with demonstrated clinical benefits over existing therapies. This progress reflects the growing interest in innovative cardiovascular medications and underscores the importance of compounds like Palonidipine in addressing unmet medical needs.

In conclusion, Palonidipine (CAS No. 96515-73-0) represents a significant advancement in cardiovascular pharmacology. Its selective calcium channel modulation, improved pharmacokinetics, and promising clinical outcomes position it as a valuable addition to the armamentarium of antihypertensive and antianginal therapies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in managing cardiovascular diseases worldwide.

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